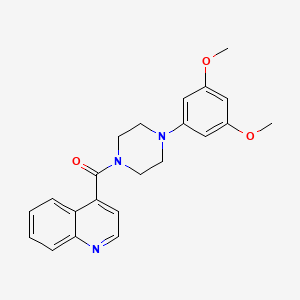![molecular formula C13H23NO2Si B8595993 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide CAS No. 117423-30-0](/img/structure/B8595993.png)
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide
概述
描述
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is a synthetic organic compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyloxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent, resulting in high yields . The key steps include:
- Protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride.
- Introduction of the ethyl group through a nucleophilic substitution reaction.
- Formation of the pyridine ring via cyclization reactions.
Industrial Production Methods
化学反应分析
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole and tert-butyl(dimethyl)silyl chloride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties.
作用机制
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl(dimethyl)silyloxy group provides steric protection, while the pyridine ring can engage in coordination chemistry with metal ions.
相似化合物的比较
Similar Compounds
tert-Butyl(dimethyl)silyloxyacetaldehyde: Similar in structure but with an aldehyde group instead of a pyridine ring.
tert-Butyl(dimethyl)silyloxyethanol: Contains a hydroxyl group instead of a pyridine ring.
属性
CAS 编号 |
117423-30-0 |
|---|---|
分子式 |
C13H23NO2Si |
分子量 |
253.41 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[2-(1-oxidopyridin-1-ium-4-yl)ethoxy]silane |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-11-8-12-6-9-14(15)10-7-12/h6-7,9-10H,8,11H2,1-5H3 |
InChI 键 |
OCVDGJYRLBEGKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=[N+](C=C1)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B8595921.png)
![4-[(3-Bromopropyl)sulfanyl]-2-nitroaniline](/img/structure/B8595928.png)











